Punicalin: A Technical Guide to its Chemical Properties, Structure, and Biological Interactions
Punicalin: A Technical Guide to its Chemical Properties, Structure, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Punicalin (B1234076) (CAS No: 65995-64-4), an ellagitannin predominantly found in pomegranates (Punica granatum), has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and potential therapeutic properties.[1] As a major bioactive constituent, a thorough understanding of its chemical characteristics and biological activities is paramount for its exploration in drug discovery and development. This technical guide provides a comprehensive overview of the core chemical properties, structural features, and relevant biological signaling pathways of punicalin.
Chemical Structure and Properties
Punicalin is a large polyphenol with the chemical formula C₃₄H₂₂O₂₂ and a molecular weight of approximately 782.5 g/mol .[2] Its structure is characterized by a gallagic acid component linked to a glucose molecule, specifically identified as 4,6-(S,S)-gallagyl-D-glucose.[3][4] This complex structure contributes to its significant biological activity.
Physicochemical Properties
The following table summarizes the key physicochemical properties of punicalin.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₂₂O₂₂ | [2][5][6] |
| Molecular Weight | 782.5 g/mol | [2] |
| CAS Number | 65995-64-4 | [2][4][5] |
| Appearance | Solid | [6] |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695), and Water.[1][5][7] Specifically, ≥82.5 mg/mL in DMSO, ≥42.1 mg/mL in H₂O, and ≥52.9 mg/mL in EtOH.[5] | |
| UV max (λmax) | 219, 262 nm | [6] |
Structural Visualization
The chemical structure of punicalin is visualized below using the DOT language.
Caption: Chemical structure of Punicalin.
Experimental Protocols
Isolation and Purification of Punicalin from Punica granatum Peel
A common method for the isolation and purification of punicalin from pomegranate peel involves extraction followed by column chromatography.
1. Extraction:
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Sample Preparation: Pomegranate peels are dried and ground into a fine powder.
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Solvent Extraction: The powdered peel is extracted with a suitable solvent, often an aqueous ethanol mixture (e.g., 80% methanol or ethanol), sometimes with the addition of a small amount of acid (e.g., 0.3% formic acid) to improve efficiency.[8] The mixture is agitated, for instance, by heating at 60°C for 30 minutes with manual agitation.
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Filtration and Concentration: The extract is filtered to remove solid residues. The filtrate is then concentrated using a rotary evaporator to remove the organic solvent.
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Lyophilization: The concentrated aqueous extract is freeze-dried to yield a stable powder.
2. Purification by Column Chromatography:
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Stationary Phase: Macroporous adsorption resins like Amberlite XAD-16 or D101 are commonly used.
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Elution: A gradient of ethanol in water is used for elution. Impurities are first washed away with water and low concentrations of ethanol. Punicalin is then eluted with a higher concentration of ethanol.
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Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such as HPLC to identify those containing pure punicalin.
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Final Product: The punicalin-rich fractions are combined, concentrated, and lyophilized to obtain the purified compound.
The following diagram illustrates a general workflow for the extraction and purification of punicalin.
Caption: Experimental workflow for punicalin extraction.
Spectroscopic Analysis
1. UV-Vis Spectroscopy:
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Solvent: Punicalin is dissolved in a suitable solvent such as methanol or ethanol.
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Procedure: The absorbance spectrum is recorded over a wavelength range, typically from 200 to 400 nm, using a UV-Vis spectrophotometer. A solvent blank is used as a reference. Punicalin exhibits characteristic absorption maxima at approximately 219 and 262 nm.[6]
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
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Sample Preparation: A small amount of the dried punicalin sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared.
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Analysis: The FT-IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. The resulting spectrum reveals the characteristic functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) vibrations.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: A few milligrams of punicalin are dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
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Analysis: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. These spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, which is crucial for confirming the structure of punicalin.
4. Mass Spectrometry (MS):
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Technique: Electrospray ionization (ESI) mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of punicalin.
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Procedure: A solution of punicalin is introduced into the mass spectrometer. In ESI, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This technique allows for the accurate determination of the molecular weight and can provide fragmentation patterns that aid in structural elucidation.
Biological Signaling Pathways
Punicalin has been shown to modulate several key signaling pathways involved in inflammation and oxidative stress.
Anti-inflammatory Pathways: NF-κB and MAPK
Punicalin exerts potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[9] Inflammatory stimuli, such as lipopolysaccharide (LPS), typically activate these pathways, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6. Punicalin can suppress the phosphorylation of key proteins in the MAPK cascade (ERK, JNK, and p38) and inhibit the degradation of IκBα, which in turn prevents the nuclear translocation of NF-κB and subsequent transcription of inflammatory genes.
Caption: Punicalin's inhibition of NF-κB and MAPK pathways.
Antioxidant Pathway: Nrf2
Punicalin also demonstrates significant antioxidant activity, in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][5] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like punicalin, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).
Caption: Punicalin's activation of the Nrf2 antioxidant pathway.
Enzyme Inhibition
Punicalin has been identified as an inhibitor of several enzymes, including carbonic anhydrase and HIV-1 reverse transcriptase.
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Carbonic Anhydrase: Punicalin is a highly active, noncompetitive inhibitor of carbonic anhydrase.[6] This enzyme plays a crucial role in various physiological processes, including pH regulation and CO₂ transport.
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HIV-1 Reverse Transcriptase: Punicalin has demonstrated inhibitory activity against HIV-1 reverse transcriptase, an essential enzyme for the replication of the human immunodeficiency virus.[10][11]
Conclusion
Punicalin is a multifaceted natural compound with well-defined chemical properties and significant biological activities. Its ability to modulate key signaling pathways involved in inflammation and oxidative stress, coupled with its enzyme inhibitory effects, makes it a compelling candidate for further investigation in the development of novel therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to advance the understanding and application of this promising molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Punicalagin Induces Nrf2/HO-1 Expression via Upregulation of PI3K/AKT Pathway and Inhibits LPS-Induced Oxidative Stress in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Punicalagin Induces Nrf2/HO-1 Expression via Upregulation of PI3K/AKT Pathway and Inhibits LPS-Induced Oxidative Stress in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitors from the pericarps of Punica granatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
- 9. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Anti-HIV-1 Reverse Transcriptase and Integrase Properties of Punica granatum L. Leaves, Bark, and Peel Extracts and Their Main Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
